![molecular formula C16H22O B1327436 Cyclohexyl 2-(3-methylphenyl)ethyl ketone CAS No. 898768-39-3](/img/structure/B1327436.png)
Cyclohexyl 2-(3-methylphenyl)ethyl ketone
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Description
Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.35 . This compound belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2-(3-methylphenyl)ethyl ketone consists of a cyclohexyl group, a 3-methylphenyl group, and an ethyl ketone group . The InChI Key for this compound is CTBWFHKRYPYYBA-UHFFFAOYSA-N .Chemical Reactions Analysis
Ketones, including Cyclohexyl 2-(3-methylphenyl)ethyl ketone, can undergo a variety of chemical reactions. For instance, they can undergo enantioselective reduction of the C=O double bond, which has important applications in the synthesis of many natural products as well as pharmaceutical products .Physical And Chemical Properties Analysis
Cyclohexyl 2-(3-methylphenyl)ethyl ketone has a predicted boiling point of 344.8±11.0 °C and a predicted density of 0.996±0.06 g/cm3 .Scientific Research Applications
Biological Studies
Lastly, this compound might find applications in biological studies, particularly in probing the structure and function of enzymes that interact with ketones. It could act as an inhibitor or a substrate analog, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.
Each of these fields presents a unique set of challenges and opportunities for the application of Cyclohexyl 2-(3-methylphenyl)ethyl ketone, demonstrating the compound’s versatility and potential in scientific research .
properties
IUPAC Name |
1-cyclohexyl-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h5-7,12,15H,2-4,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWFHKRYPYYBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644106 |
Source
|
Record name | 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(3-methylphenyl)ethyl ketone | |
CAS RN |
898768-39-3 |
Source
|
Record name | 1-Cyclohexyl-3-(3-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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